1-Pentyne

Übersicht

Beschreibung

Synthesis Analysis

1-Pentyne can be synthesized through the process of alkyne metathesis . This process involves the redistribution of alkene and alkyne bonds in a pair of reactants . The reaction utilizes a catalyst, often a metal alkylidene, to facilitate the process . The specific reactants and catalysts used can determine the resultant alkyne, and by carefully choosing these, it is possible to synthesize specific isomers of pentyne .

Molecular Structure Analysis

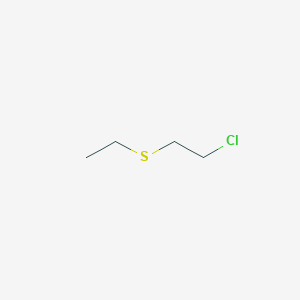

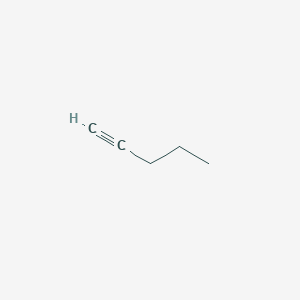

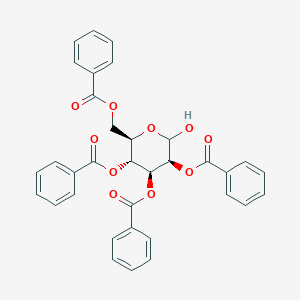

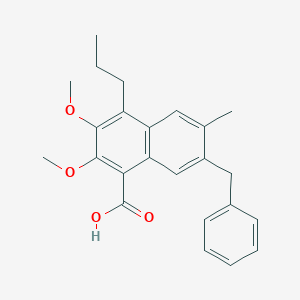

The 1-Pentyne molecule contains a total of 12 bonds . There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond . The 2D chemical structure image of 1-Pentyne is also called the skeletal formula, which is the standard notation for organic molecules .

Chemical Reactions Analysis

Pentyne, like other alkynes, exhibits a variety of unique chemical reactions due to the presence of the carbon-carbon triple bond . The acidity, reactivity, and other properties can differ based on the location of this triple bond within the molecule . The main reactions of alkynes include addition reactions, oxidation, and polymerization . 1-Pentyne, being a terminal alkyne, has acidic hydrogen that can undergo acid-base reactions with a strong base .

Physical And Chemical Properties Analysis

1-Pentyne is a colorless liquid under standard conditions, characterized by a strong, unpleasant odor . Being an alkyne, it displays weak intermolecular forces, hence it has a lower boiling point compared to its corresponding alkane or alkene .

Wissenschaftliche Forschungsanwendungen

Olefinic Purification

1-Pentyne is utilized in the purification of olefins, which are crucial in the production of polymers. Bimetallic catalysts containing Pd and Ni have been studied for their ability to selectively hydrogenate 1-pentyne, thereby purifying mixtures of 1-pentene/1-pentyne. These catalysts show high selectivity (≥ 95%) for obtaining the desired product, 1-pentene .

Catalysis Research

The synthesis of low-loaded Pd and Ni bimetallic catalysts involves the use of 1-pentyne. The impregnation order of the metals affects the catalyst’s electronic and geometric properties, influencing the selective hydrogenation of 1-pentyne. This research is significant for developing new materials with optimal properties for industrial-scale processes .

Pharmaceutical Applications

1-Pentyne serves as a starting material in the asymmetric synthesis of α,α-dibranched propargyl sulfinamides. These compounds are important intermediates in the production of various pharmaceuticals, highlighting the role of 1-pentyne in medicinal chemistry .

Organic Synthesis

In organic synthesis, 1-pentyne is used to prepare lithium acetylides. These acetylides are essential reagents for constructing carbon-carbon triple bonds, which are a fundamental structural motif in organic molecules .

Material Science

The compound’s properties are leveraged in material science, particularly in the development of advanced materials with specific electronic or structural characteristics that are influenced by the presence of triple bonds .

Analytical Chemistry

1-Pentyne can be used as a standard in gas chromatography and mass spectrometry for the analysis of complex mixtures. Its distinct chemical signature helps in the identification and quantification of components within a sample .

Chemical Education

Due to its relatively simple structure, 1-pentyne is often used in educational settings to teach concepts related to alkyne chemistry, including reactions, mechanisms, and molecular orbital theory .

Naphthopyran Synthesis

1-Pentyne is a precursor in the synthesis of 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, a class of compounds known for their photochromic properties. These materials are of interest for creating smart lenses and windows that can change color in response to light .

Wirkmechanismus

Target of Action

1-Pentyne is an organic compound with the formula CH3CH2CH2C≡CH . It is a terminal alkyne, which means it has a triple bond at the end of its carbon chain . The primary targets of 1-Pentyne are the hydrogen atoms bonded to the terminal alkyne carbon .

Mode of Action

1-Pentyne interacts with its targets through a process known as deprotonation . This process involves the removal of a proton (H+) from the terminal alkyne carbon by strong bases such as sodium hydride (NaH) or sodium amide (NaNH2) . The product of this deprotonation is an alkynide anion, which is a good nucleophile and can be used in S N 2 reactions with primary substrates .

Biochemical Pathways

The deprotonation of 1-Pentyne and subsequent S N 2 reaction introduces a new carbon portion in the product, forming a new carbon-carbon bond . This is a common method to synthesize internal alkynes with longer carbon chains . Additionally, 1-Pentyne can be synthesized from alkenes through the electrophilic addition of a halogen to the alkene bond to form a dihaloalkane, followed by a double E2 elimination process .

Pharmacokinetics

Information on the pharmacokinetics of 1-Pentyne is limited. It is known that 1-pentyne is a colorless liquid at room temperature , with a boiling point of 40.2 °C , indicating that it can easily transition to a gaseous state. This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The deprotonation of 1-Pentyne and subsequent reactions result in the formation of new compounds with longer carbon chains . These reactions can be used in various studies of catalysis .

Safety and Hazards

1-Pentyne is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

pent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXNCJKFFQIKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060835 | |

| Record name | 1-Pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

436.0 [mmHg] | |

| Record name | 1-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Pentyne | |

CAS RN |

627-19-0 | |

| Record name | 1-Pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XD8E5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Pentyne?

A1: 1-Pentyne has the molecular formula C₅H₈ and a molecular weight of 68.12 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 1-Pentyne?

A2: Researchers utilize various spectroscopic methods to analyze 1-Pentyne. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and microstructure [, , ], Infrared (IR) spectroscopy to identify functional groups [, ], and Raman spectroscopy for vibrational analysis [].

Q3: Are there any notable conformational preferences for 1-Pentyne?

A3: Yes, 1-Pentyne exhibits conformational isomerism. Studies using Far Infrared and Raman spectroscopy, combined with ab initio calculations, identified both gauche (synclinal) and trans (antiperiplanar) conformations around the C-C bond adjacent to the triple bond. The trans conformer, where the methyl group is trans to the acetylenic group, is slightly more stable [].

Q4: How does the structure of 1-Pentyne influence its reactivity in polymerization reactions?

A4: The presence of the terminal alkyne group in 1-Pentyne makes it a suitable monomer for polymerization using transition metal catalysts. Studies have shown that Mo- and W-based catalysts effectively polymerize 1-Pentyne and its derivatives, while Ziegler-Natta catalysts show limited activity [, ].

Q5: How does the length of the alkyl chain in terminal alkynes affect their cyclization reactions with hydrogen halides?

A5: Research indicates that reacting 1-alkynes (from propyne to 1-hexyne) with hydrogen chloride leads to the formation of cyclodimerization products, namely 1,3-dialkyl-1,3-dichlorocyclobutanes, alongside the expected mono- and di-addition products. The specific isomers formed and their ratios depend on the alkyl chain length [, ].

Q6: How do metal catalysts influence the selectivity of 1-Pentyne hydrogenation?

A6: The choice of metal catalyst and reaction conditions significantly impacts the selectivity of 1-Pentyne hydrogenation. For example, palladium-based catalysts, particularly size-selected palladium nanoclusters, exhibit varying selectivity towards 1-pentene or pentane depending on the cluster size. Smaller clusters tend to favor partial hydrogenation to 1-pentene [].

Q7: What unique challenges arise in the catalytic hydrogenation of 1-Pentyne?

A7: In situ X-ray absorption spectroscopy studies have revealed that a palladium carbide-like phase forms on the surface of silica-supported palladium nanoparticles during 1-Pentyne hydrogenation. This carbide formation can hinder hydrogen diffusion into the catalyst and influence both the activity and selectivity of the catalyst [].

Q8: Can you elaborate on the role of Frustrated Lewis Pairs (FLPs) in 1-Pentyne reactions?

A8: Research has explored the use of FLPs with 1-Pentyne. In a study utilizing a zirconocene complex with a tethered borane Lewis acid, 1-Pentyne underwent a 1,1-carboboration reaction instead of the expected 1,2-addition, highlighting the potential for FLPs to enable unconventional reactivity pathways with alkynes [].

Q9: How is computational chemistry used to understand the reactivity of 1-Pentyne?

A9: Computational methods, including density functional theory (DFT) calculations, have been instrumental in studying the reaction mechanisms of 1-Pentyne, such as its hydrogenation [] and its reaction with oxygen atoms []. These studies provide insights into reaction pathways, intermediates, and transition states, aiding in catalyst design and reaction optimization.

Q10: Can computational methods predict the performance of 1-Pentyne in specific applications?

A10: Yes, computational techniques such as molecular dynamics simulations and Monte Carlo simulations using optimized Mie potentials have been employed to predict the thermodynamic properties of 1-Pentyne, including vapor-liquid equilibria, critical properties, and binary phase diagrams, which are crucial for understanding its behavior in various applications [].

Q11: What are the applications of 1-Pentyne in material science?

A11: 1-Pentyne serves as a building block for synthesizing polymers with liquid crystalline properties. Researchers have used it to create polyacetylene derivatives with varying spacer lengths and bridge orientations, investigating their potential in electroconductive materials [].

Q12: How does the incorporation of 1-Pentyne derivatives affect the properties of mixed matrix membranes?

A12: Studies investigating mixed matrix membranes for gas separation applications demonstrated that incorporating poly(4-methyl-1-pentyne) with NH2-MIL 53 metal-organic frameworks (MOFs) enhanced both the permeability and selectivity of the membranes for CO2/CH4 separation [].

Q13: Has 1-Pentyne shown any potential for biological applications?

A13: While 1-Pentyne itself has limited direct biological applications, derivatives like 5-phenyl-1-pentyne are valuable tools for studying metabolic pathways. Specifically, 5-phenyl-1-pentyne acts as a selective inhibitor of cytochrome P450 CYP2F2, aiding in understanding the role of specific enzymes in drug metabolism [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)